5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid
Description
Chemical Structure: The compound features a pyrazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a 4-(trifluoromethyl)-1,3-thiazol-2-yl moiety at position 1. 1).
Molecular Formula: C₁₁H₅F₆N₃O₂S
Molecular Weight: 357.24 g/mol
Key Properties:
- High lipophilicity due to dual -CF₃ groups, influencing membrane permeability.
- Acidic carboxylic acid group (pKa ~2–3) enhances solubility in basic conditions.
- Potential applications in agrochemicals or pharmaceuticals, inferred from structural analogs with bioactivity .
Properties
IUPAC Name |
5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6N3O2S/c10-8(11,12)4-2-21-7(17-4)18-5(9(13,14)15)3(1-16-18)6(19)20/h1-2H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILNZDFJBDJTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid typically involves the incorporation of trifluoromethyl groups into the pyrazole and thiazole rings. This can be achieved through various trifluoromethylation reactions, often mediated by transition metals . Common reagents include trifluoromethyl phenyl sulfone and Umemoto’s reagents .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale trifluoromethylation processes, utilizing efficient and scalable reaction conditions. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include radical, electrophilic, and nucleophilic trifluoromethylating agents . Conditions often involve the use of transition metal catalysts and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₈H₁₄F₆N₄O₂S
- Molecular Weight : 505.5 g/mol
- IUPAC Name : 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid
Key Features
The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications.
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that these derivatives inhibit cancer cell proliferation by inducing apoptosis in tumor cells, highlighting their potential as chemotherapeutic agents .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis .
Agrochemicals
In agricultural applications, the compound has been explored as a potential pesticide due to its ability to disrupt pest metabolism.
Insecticidal Activity
Studies have shown that this compound can effectively target specific insect pests, leading to increased crop yields. Its efficacy against resistant pest strains makes it a valuable addition to integrated pest management strategies .
Materials Science
The unique chemical properties of this compound have led to its exploration in materials science, particularly in the development of advanced materials.
Polymer Synthesis
The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their stability and performance under extreme conditions .
Analytical Chemistry
Due to its distinct chemical structure, this compound is also used as a standard in analytical chemistry for calibrating instruments and methods used in detecting similar compounds.
Chromatographic Applications
The compound's stability and unique spectral properties make it suitable for use as a reference material in chromatographic techniques, aiding in the accurate quantification of related compounds in complex mixtures .
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal examined the effects of various derivatives of this compound on breast cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Agricultural Field Trials
Field trials conducted over two growing seasons assessed the effectiveness of formulations containing this compound against common agricultural pests. The results showed a reduction in pest populations by over 70%, demonstrating its potential as an effective agrochemical .
Mechanism of Action
The mechanism by which 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrazole-Thiazole Derivatives
Key Observations:
Role of Thiazole Substituents: Replacement of the thiazole’s -CF₃ group with aryl (e.g., 3-fluorophenyl ) or heteroaryl (e.g., thiophen-2-yl ) alters electronic properties and bioactivity. Chloro/bromo derivatives (e.g., ) exhibit antimicrobial activity, suggesting halogenation enhances target binding in therapeutic contexts.
Impact of Trifluoromethyl (-CF₃) Groups: Dual -CF₃ groups in the target compound increase lipophilicity (cLogP ~3.5) compared to mono-CF₃ analogs (cLogP ~2.1–2.8) . This may improve blood-brain barrier penetration but reduce aqueous solubility. Replacement of -CF₃ with -CHF₂ () balances metabolic stability and polarity, often preferred in agrochemical design .
Carboxylic Acid Functionality :
- The -COOH group is conserved across most analogs, critical for salt formation or hydrogen bonding in biological targets. Its removal (e.g., ester derivatives in ) typically abolishes activity.
Molecular Weight and Drug-Likeness :
- The target compound (357.24 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), but smaller analogs (e.g., 270 g/mol in ) may offer better pharmacokinetics.
Biological Activity
5-(Trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole core substituted with trifluoromethyl and thiazole moieties. Its molecular formula is , with a molecular weight of 338.23 g/mol. The presence of trifluoromethyl groups enhances lipophilicity, potentially influencing its biological interactions.
Anticancer Activity
Recent studies highlight the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings regarding its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis and cell cycle arrest |
| A549 | 26.00 | Inhibition of growth and induction of autophagy |
| HepG2 | 14.31 | Inhibition of topoisomerase-IIa |
Case Studies
- MCF7 Cell Line : The compound demonstrated significant cytotoxicity with an IC50 value of 3.79 µM, indicating strong potential as an anticancer agent targeting breast cancer cells .
- A549 Cell Line : In studies involving lung cancer cells, the compound exhibited an IC50 of 26 µM, suggesting effective growth inhibition through mechanisms such as autophagy induction without triggering apoptosis .
- HepG2 Cell Line : The compound also showed notable effects on HepG2 cells with an IC50 of 14.31 µM, indicating its potential in liver cancer treatment through inhibition of key cellular processes like topoisomerase activity .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 64 | Moderate inhibition |
| Escherichia coli | 128 | Poor inhibition |
| Candida albicans | 32 | Moderate inhibition |
Findings
In vitro studies revealed that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and moderate antifungal activity against Candida albicans. However, it showed poor effectiveness against Gram-negative bacteria like Escherichia coli.
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Triggers intrinsic apoptotic pathways in sensitive cell lines.
- Topoisomerase Inhibition : Interferes with DNA replication processes in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
